Methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether is a specialized synthetic compound that combines a polyethylene glycol backbone with a vinyl sulfone functional group. This compound is notable for its applications in bioconjugation and drug delivery systems due to its ability to react with proteins and other biomolecules. The specific structure allows for enhanced solubility and biocompatibility, making it suitable for various scientific and medical applications.
The compound is synthesized from methoxypolyethylene glycol, which is commercially available and widely used in pharmaceutical formulations. The vinyl sulfone group is introduced through a coupling reaction with divinyl sulfone, allowing the creation of a functionalized polymer that can interact with amine or thiol groups in proteins .
Methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether belongs to the class of polyalkylene oxides, specifically polyethylene glycol derivatives. It is classified as a reactive polymer due to the presence of the vinyl sulfone group, which enables it to form covalent bonds with various biological molecules.
The synthesis of methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether typically involves the following steps:
The molecular structure of methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether features:
Methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether participates in several important chemical reactions:
The mechanism by which methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether exerts its effects involves:
Methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether has several significant applications in scientific fields:
Polyethylene glycol (PEG) derivatives represent a cornerstone of biomaterials innovation due to their tunable physicochemical properties and biocompatibility. Methoxypolyethylene glycol (mPEG) with a molecular weight of 5,000 Da strikes an optimal balance between hydrodynamic volume and solution viscosity, making it ideal for biomedical conjugation. Unlike conventional PEG diols, monofunctional mPEG derivatives feature a reactive terminus (e.g., hydroxyl) opposite a non-reactive methoxy group, enabling controlled biomolecule modification without cross-linking [4] [7] [9]. The structural modularity of PEG allows further functionalization through termini modifications—such as vinylsulfonyl or methacrylate groups—to introduce specialized reactivity for applications spanning drug delivery, tissue engineering, and diagnostic bioconjugates [1] [10]. This versatility stems from PEG’s amphiphilic nature, water solubility (>8.3 g/L at 15°C), and capacity to shield conjugated therapeutics from immune recognition [4] [6].
Traditional PEGylation relied on non-specific conjugation through amine-reactive groups (e.g., N-hydroxysuccinimide esters), often yielding heterogeneous products with compromised bioactivity. The field has shifted toward functionalized PEG derivatives with chemoselective handles enabling site-specific conjugation. Methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether exemplifies this evolution, featuring a terminal vinylsulfonyl group (–SO₂CH=CH₂) that undergoes Michael addition with thiols (–SH) or amines (–NH₂) under mild physiological conditions [3] [6]. This addresses key limitations of early PEGylation:
The vinylsulfonyl (–CH=CH₂SO₂–) moiety is a chemoselective electrophile critical for stable bioconjugation. When grafted onto mPEG 5,000 via an ethyl ether linker, it forms methoxypolyethylene glycol 5,000 2-(vinylsulfonyl)ethyl ether (CAS: 165125-59-7), which reacts via nucleophilic addition without catalysts. Key advantages include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1